![molecular formula C22H24FN5O3 B3405557 2-(4-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-1H-1,2,3-triazol-1-yl)-1-(2-methoxyphenyl)ethanol CAS No. 1396678-21-9](/img/structure/B3405557.png)
2-(4-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-1H-1,2,3-triazol-1-yl)-1-(2-methoxyphenyl)ethanol
描述
2-(4-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-1H-1,2,3-triazol-1-yl)-1-(2-methoxyphenyl)ethanol is a useful research compound. Its molecular formula is C22H24FN5O3 and its molecular weight is 425.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The compound, also known as [4-(2-fluorophenyl)piperazin-1-yl]-[1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]triazol-4-yl]methanone, is a novel inhibitor of Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is more selective to ENT2 than to ENT1 .
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function . Molecular docking analysis also showed that the binding site of the compound in ENT1 may be different from that of other conventional inhibitors .
Biochemical Pathways
The inhibition of ENTs affects the nucleotide synthesis and regulation of adenosine function . This can have downstream effects on various biochemical pathways, including those involved in cell proliferation and apoptosis.
Pharmacokinetics
It is known that the piperazine ring, a common structural motif in this compound, can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its inhibitory effect on ENTs . By inhibiting these transporters, the compound can affect the intracellular concentrations of nucleosides and nucleotides, which can have various effects on cellular functions.
生化分析
Biochemical Properties
2-(4-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-1H-1,2,3-triazol-1-yl)-1-(2-methoxyphenyl)ethanol: plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as acetylcholinesterase, which is crucial for neurotransmission. The interaction between This compound and acetylcholinesterase involves binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine and enhancing cholinergic signaling .
Cellular Effects
The effects of This compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the MAPK/ERK signaling pathway, leading to altered gene expression and cellular responses. Additionally, This compound can impact cellular metabolism by inhibiting key metabolic enzymes, resulting in changes in metabolite levels and energy production .
Molecular Mechanism
The molecular mechanism of action of This compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as receptors and enzymes, leading to inhibition or activation of their functions. For example, it has been shown to bind to the active site of acetylcholinesterase, resulting in enzyme inhibition. Additionally, This compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound have been observed to change over time. This compound exhibits stability under certain conditions, but it can degrade over extended periods, leading to reduced efficacy. Long-term studies have shown that This compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression .
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At lower doses, this compound can enhance cognitive function and improve memory by inhibiting acetylcholinesterase. At higher doses, it may exhibit toxic effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects become more pronounced .
Metabolic Pathways
This compound: is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II reactions, including oxidation and conjugation. These metabolic processes can affect the compound’s bioavailability and efficacy, as well as its potential for adverse effects .
Transport and Distribution
The transport and distribution of This compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross the blood-brain barrier, allowing it to exert effects on the central nervous system. Additionally, it is distributed to various tissues, including the liver, kidneys, and brain, where it can accumulate and exert its biochemical effects .
Subcellular Localization
The subcellular localization of This compound is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules. Additionally, it can be transported to specific organelles, such as the mitochondria and nucleus, where it can influence cellular processes, including energy production and gene expression .
属性
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-[1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]triazol-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN5O3/c1-31-21-9-5-2-6-16(21)20(29)15-28-14-18(24-25-28)22(30)27-12-10-26(11-13-27)19-8-4-3-7-17(19)23/h2-9,14,20,29H,10-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZCOWMEAXMRGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CN2C=C(N=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![METHYL 2-[4-({[(3,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-1,5-BENZODIAZEPIN-2-YL]ACETATE](/img/structure/B3405483.png)
![2-(3,4-dimethylphenyl)-3-(methylthio)-N-(2-(trifluoromethyl)phenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B3405486.png)
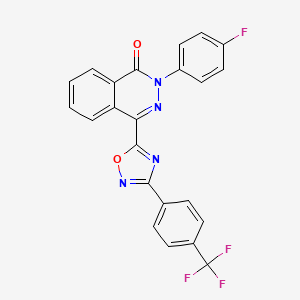
![N-[(2-CHLOROPHENYL)METHYL]-2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE](/img/structure/B3405499.png)
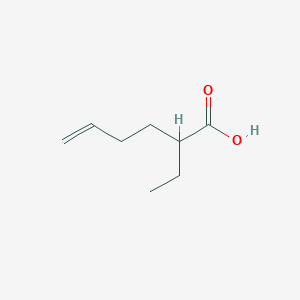
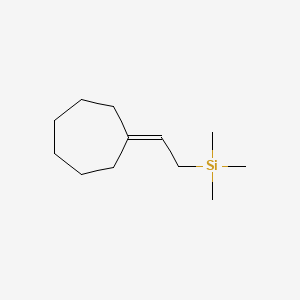
![2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3405529.png)
![N-(2-methoxyphenyl)-4-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperazine-1-carboxamide](/img/structure/B3405545.png)
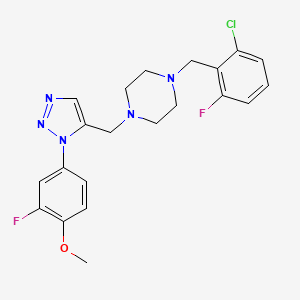
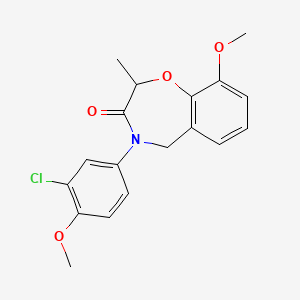

![1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 4-(morpholinosulfonyl)benzoate](/img/structure/B3405570.png)
![1-(3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-tosylpropan-1-one](/img/structure/B3405574.png)
![4-((3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole](/img/structure/B3405583.png)
